molecular formula C10H8N2O2S B3859064 IDO-IN-18

IDO-IN-18

Cat. No.: B3859064
M. Wt: 220.25 g/mol
InChI Key: PALYUVYEAVDKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IDO-IN-18 is a chemical compound known as an indoleamine 2,3-dioxygenase inhibitor. It is primarily used in scientific research for its ability to inhibit the enzyme indoleamine 2,3-dioxygenase, which plays a crucial role in the metabolism of tryptophan. This enzyme is involved in various biological processes, including immune response regulation and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IDO-IN-18 involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Functionalization: The indole core is then functionalized with various substituents to achieve the desired chemical properties. This may involve reactions such as halogenation, nitration, or alkylation.

    Final Assembly: The final step involves coupling the functionalized indole with other chemical groups to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

IDO-IN-18 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated or alkylated analogs of this compound .

Mechanism of Action

IDO-IN-18 exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase. This enzyme catalyzes the first step in the catabolism of tryptophan to kynurenine. By inhibiting this enzyme, this compound reduces the production of kynurenine and other downstream metabolites, which are known to suppress immune responses. This inhibition can enhance the activity of immune cells, such as T cells and natural killer cells, thereby promoting anti-tumor immunity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IDO-IN-18 is unique in its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other indoleamine 2,3-dioxygenase inhibitors. Its unique structure allows for specific interactions with the enzyme’s active site, leading to effective inhibition and potential therapeutic benefits .

Properties

IUPAC Name

2-phthalazin-1-ylsulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-9(14)6-15-10-8-4-2-1-3-7(8)5-11-12-10/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALYUVYEAVDKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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